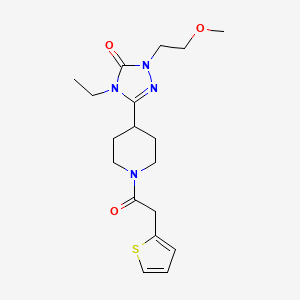

4-ethyl-1-(2-methoxyethyl)-3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-ethyl-2-(2-methoxyethyl)-5-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O3S/c1-3-21-17(19-22(18(21)24)10-11-25-2)14-6-8-20(9-7-14)16(23)13-15-5-4-12-26-15/h4-5,12,14H,3,6-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKALWYYPMFJENG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-ethyl-1-(2-methoxyethyl)-3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 1798411-52-5) is a synthetic derivative belonging to the class of triazole compounds. This compound exhibits significant potential in various biological applications, particularly in pharmacology and medicinal chemistry. The following sections detail its biological activity, including mechanisms of action, efficacy in specific assays, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N4O3S |

| Molecular Weight | 390.5 g/mol |

| Structural Formula | Structural Formula |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in disease processes:

- Inhibition of Cyclin-G Associated Kinase (GAK) : Similar compounds have shown potent activity against GAK, a promising target for antiviral therapies. Inhibiting GAK can disrupt viral replication processes, making it a potential candidate for treating viral infections like hepatitis C .

- Antimicrobial Activity : Compounds with similar structures have been evaluated for their antimicrobial properties. For instance, derivatives of piperidine have demonstrated efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating that this compound may possess similar antimicrobial capabilities .

- Fungicidal Activity : A related study on thiophene-containing compounds revealed significant fungicidal activity against various fungal pathogens. The structure-function relationship suggests that modifications in the thiophene moiety could enhance antifungal properties .

Biological Assays and Efficacy

The biological activity of this compound has been assessed through various in vitro assays:

Antiviral Activity

A study demonstrated that structurally analogous compounds exhibited low nanomolar binding affinities for GAK, suggesting that this compound could similarly inhibit viral lifecycle stages by targeting GAK .

Antimicrobial Assays

The compound's efficacy was evaluated using standard strains in artificial inoculation techniques. Results indicated a dose-dependent response with notable inhibition zones against both bacterial and fungal pathogens.

Case Study: Fungicidal Activity

In a comparative analysis of thiophene derivatives:

Scientific Research Applications

Immunomodulatory Effects

Recent studies have indicated that derivatives of triazole compounds exhibit immunomodulatory properties. For example, research has shown that similar compounds can suppress the humoral immune response and modulate cytokine production. This suggests that 4-ethyl-1-(2-methoxyethyl)-3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one may possess immunosuppressive capabilities comparable to established agents like cyclosporine .

Neuropharmacological Activity

The triazole moiety in this compound is associated with neuropharmacological effects. Compounds containing triazole rings have been identified as potential inhibitors of monoamine oxidase B (MAO-B), which is crucial in treating neurodegenerative disorders such as Parkinson's disease. By inhibiting MAO-B, these compounds can increase levels of neurotransmitters like dopamine, potentially alleviating symptoms related to neurodegeneration .

Study 1: Immunosuppressive Activity

In a controlled study involving murine models, a derivative similar to the compound was observed to significantly reduce tumor necrosis factor-alpha (TNF-alpha) production in response to lipopolysaccharide (LPS) stimulation. This finding indicates that the compound may effectively modulate inflammatory responses and could be beneficial in conditions characterized by excessive inflammation .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of triazole derivatives on neuronal cell lines subjected to oxidative stress. Results demonstrated that these compounds enhanced cell viability and reduced apoptosis, suggesting their potential role in protecting neural cells from damage associated with oxidative stress .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for drug development. The presence of both isoxazole and triazole rings appears to enhance the compound's ability to interact with biological targets effectively. Computational studies indicate that modifications at specific positions can significantly alter binding affinity and efficacy, guiding further research and development efforts .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)-phenyl]prop-2-en-1-one

- Core structure: 1,2,3-triazole with a propenone side chain.

- Key differences : Replaces the 1,2,4-triazol-5-one core with a 1,2,3-triazole and substitutes the thiophene-acetyl group with a phenyl-piperidine system.

- The absence of a thiophene moiety could diminish aromatic interactions in biological systems.

4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one

- Core structure : Pyrazol-5-one fused with a benzothiazole ring.

- Key differences : Benzothiazole introduces a sulfur-containing aromatic system, while the target’s thiophene-acetyl group provides a smaller, more flexible sulfur heterocycle.

- Implications : Benzothiazole’s rigid planar structure may enhance π-π stacking but reduce conformational adaptability compared to the target’s thiophene-acetyl substituent.

[4-(4-Methoxyphenyl)piperazin-1-yl]-(piperidin-2-yl)methanone

- Core structure : Piperazine-piperidine hybrid with a methoxyphenyl group.

- Key differences : Lacks the triazolone core but shares a piperidine moiety. The methoxyphenyl group parallels the target’s methoxyethyl substituent.

- Implications : Piperazine-piperidine systems are common in CNS-targeting drugs, suggesting the target’s piperidine-thiophene combination may offer alternative binding modes.

Table 1: Structural and Property Comparison

*LogP and solubility values are estimated using analogous compounds and computational models.

Key Observations :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-ethyl-1-(2-methoxyethyl)-3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazolone core via cyclization under acidic conditions (e.g., HCl or H₂SO₄) . The piperidin-4-yl moiety can be introduced via nucleophilic substitution or coupling reactions, while the thiophen-2-yl acetyl group is often attached using acyl chloride intermediates. Purification is critical due to byproducts; column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures is recommended . Purity should be confirmed via HPLC (≥95%) and elemental analysis.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., methoxyethyl protons at δ ~3.4–3.6 ppm) .

- FTIR to identify carbonyl (C=O, ~1700 cm⁻¹) and triazolone ring vibrations .

- X-ray crystallography for absolute configuration determination, especially if chiral centers are present (e.g., piperidine ring conformation) .

- Mass spectrometry (HRMS) for molecular ion validation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates .

- Receptor binding studies (e.g., GPCRs) via radioligand displacement assays .

- Cytotoxicity screening in cancer cell lines (e.g., MTT assay) with IC₅₀ determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's pharmacological profile?

- Methodological Answer :

- Systematic substituent variation : Modify the methoxyethyl group (e.g., ethoxyethyl) or thiophene ring (e.g., furan replacement) to assess impacts on potency and selectivity .

- Bioisosteric replacement : Substitute the triazolone ring with oxadiazole or tetrazole to evaluate metabolic stability .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target binding pockets .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Cross-validation : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) .

- Probe stereochemical effects : Isolate enantiomers via chiral HPLC and test individually, as minor stereochemical differences can drastically alter activity .

- Assess off-target effects : Use proteome-wide profiling (e.g., KINOMEscan) to identify unintended targets .

Q. How can the metabolic stability of this compound be evaluated in preclinical models?

- Methodological Answer :

- In vitro microsomal assays : Incubate with human/rat liver microsomes and monitor degradation via LC-MS/MS .

- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 .

- Plasma stability tests : Measure compound half-life in species-specific plasma at 37°C .

Q. What computational methods are recommended for elucidating the mechanism of action?

- Methodological Answer :

- Molecular dynamics simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to study binding stability and conformational changes .

- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

- Free energy perturbation (FEP) : Calculate binding affinity differences for SAR-guided analogs .

Q. How can enantiomeric purity be ensured during synthesis, and what analytical techniques validate it?

- Methodological Answer :

- Chiral synthesis : Use enantiopure starting materials or asymmetric catalysis (e.g., Sharpless epoxidation) .

- Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

- Circular dichroism (CD) : Compare experimental spectra with reference data to confirm enantiopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.